molecular formula C10H8 B105718 Naphthalene-1-14C CAS No. 16341-53-0

Naphthalene-1-14C

Cat. No.: B105718
CAS No.: 16341-53-0
M. Wt: 130.16 g/mol
InChI Key: UFWIBTONFRDIAS-RHRFEJLCSA-N
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Description

Naphthalene-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the naphthalene molecule at the first carbon position. This compound is used extensively in scientific research due to its radioactive properties, which allow for the tracing and study of various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1-14C can be synthesized through several methodsThis process typically involves the reaction of a carbon-14 labeled Grignard reagent with a suitable naphthalene precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of carbon-14 labeled benzene as a starting material. The benzene undergoes a series of chemical reactions, including cyclization and dehydrogenation, to form this compound. These processes are carried out in specialized facilities equipped to handle radioactive materials .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-14C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form naphthoquinones and other oxidation products.

    Reduction: Reduction of this compound can yield tetrahydronaphthalene and decahydronaphthalene.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common with this compound

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in ethanol or catalytic hydrogenation are typical reducing conditions.

    Substitution: Nitration involves concentrated nitric and sulfuric acids, while sulfonation uses concentrated sulfuric acid at varying temperatures

Major Products Formed

    Oxidation: Naphthoquinones and phthalic anhydride.

    Reduction: Tetrahydronaphthalene and decahydronaphthalene.

    Substitution: 1-nitronaphthalene, 1,8-dinitronaphthalene, and 1-chloronaphthalene

Scientific Research Applications

Naphthalene-1-14C is widely used in scientific research due to its radioactive properties. Some key applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of naphthalene in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of naphthalene derivatives in the body.

    Industry: Applied in environmental studies to track the degradation and movement of naphthalene in contaminated sites

Mechanism of Action

The mechanism of action of naphthalene-1-14C involves its incorporation into various chemical and biological processes due to its radioactive carbon-14 isotope. This allows researchers to trace the compound’s movement and transformation within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .

Comparison with Similar Compounds

Naphthalene-1-14C is unique due to its radioactive labeling, which distinguishes it from non-labeled naphthalene and other similar compounds. Some similar compounds include:

    Naphthalene: The non-labeled parent compound.

    Naphthalene-2-14C: Another radiolabeled variant with carbon-14 at the second position.

    Naphthoquinones: Oxidized derivatives of naphthalene.

    Tetrahydronaphthalene: A reduced form of naphthalene

This compound’s uniqueness lies in its ability to be used as a tracer in various scientific studies, providing valuable insights into chemical and biological processes that non-labeled compounds cannot offer.

Properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-RHRFEJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC=C[14CH]=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
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polyethylene oxide
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Synthesis routes and methods II

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
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35.25 g
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57.9%

Synthesis routes and methods III

Procedure details

A sodium naphthalene solution in 1,2-dimethoxy ethane (3 L) was prepared from sodium (39 g) and naphthalene (236 g) at 25°-35° C. during 2 hours. Solid d-2-methyl-3-toluene-p-sulfonyl-1,2,4,5-tetrahydro-3H,3-benzazepinne (90 g) was added during 20 minutes at 22°-26° C. with a cooling bath in place. The reaction was stirred for 2.5 hours at room temperature (about 20° C.). The reaction mixture was decomposed by adding water (50 ml) at 15°-20° C. and evaporating the solvent. The residue was dissolved in ether/water and the ether layer was separated. The ether was washed with dilute HCl and the acid layer was separated. Aqueous sodium hydroxide was added and the amine isolated in ether afforded an oil. The oil was converted to the hydrochloride which was gummy. Trituration with hot acetone (200 ml) afforded a brown solid which later turned blue, melting point 184°-187° C. Ether was added to the acetone and further 8.4 g was obtained, melting point 178°-182° C. The dark green filtrates were evaporated and the residue dissolved in water. Basification with aqueous NaOH and extraction with ether afforded an oil. The oil was converted to the hydrochloride in ether and the gummy salt was treated with warm acetone and the resulting solid was filtered, melting point less than 140° C. The solid was dissolved in acetone (50 ml)/isopropanol (17.5 ml) at reflux and cooled in a refrigerator at about 4° C. The first crop of crystals was filtered, melting point 178°-182° C. The filtrate was evaporated and the gummy residue was triturated with acetone and the solid filtered, melting point 120°-130° C. The salts so prepared were combined and made basic with NaOH and the free amine was isolated in ether. The oil was distilled to give a colorless amine which afforded a solid hydrochloride from ether. The salt was dissolved in hot isopropanol (125 ml), filtered and diluted with ether (125 ml). Immediate crystallization began and the suspension was stirred for 16 hours at room temperature. The salt was filtered to give a solid melting at 183°-187° C. [α]57825 =-32.39° (C=1.05 in CH3OH).
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39 g
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236 g
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Synthesis routes and methods IV

Procedure details

8-hydroxymethyl-1-naphthol (XXXXXVI) is reacted with chloromethyl methyl ether in a customary manner, for example, by using potassium carbonate as an acid remover to obtain a naphthalene derivative (XXXXXVII).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-1-14C
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Naphthalene-1-14C
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Naphthalene-1-14C
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Reactant of Route 6
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